molecular formula C6H10N2S B2685220 4-(isopropylthio)-1H-pyrazole CAS No. 1215197-94-6

4-(isopropylthio)-1H-pyrazole

Cat. No. B2685220
CAS RN: 1215197-94-6
M. Wt: 142.22
InChI Key: AOUDLJSGJVYGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(isopropylthio)-1H-pyrazole” is an organic compound . It belongs to the family of pyrazole compounds.

Scientific Research Applications

Recent Advances in Therapeutic Applications

Pyrazoline derivatives, a category encompassing 4-(isopropylthio)-1H-pyrazole, have shown a wide range of pharmacological effects. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Their potential as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral agents, and in other capacities highlights their versatility in drug development. The exploration of these derivatives in pharmaceutical compositions underlines their broad therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

Multicomponent Synthesis for Bioactive Derivatives

The multicomponent synthesis of pyrazole derivatives, including 4-(isopropylthio)-1H-pyrazole, emphasizes their therapeutic potential across various activities. These activities range from antibacterial, anticancer, antifungal, to antioxidant effects. The synthesis process, leveraging the pot, atom, and step economy, facilitates the development of molecules with the pyrazole moiety, aiming for biologically active compounds and marketed drugs (Becerra, Abonía, & Castillo, 2022).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine scaffold, related to 4-(isopropylthio)-1H-pyrazole, demonstrates broad medicinal properties, including anticancer and anti-infectious effects. SAR studies on this scaffold reveal its utility in developing drug-like candidates for various diseases. The extensive exploration of synthetic strategies for derivatives highlights ongoing opportunities for medicinal chemists (Cherukupalli et al., 2017).

Synthesis of Pyrazole Heterocycles

Pyrazole heterocycles, integral to the structure of 4-(isopropylthio)-1H-pyrazole, are central to the development of biologically active compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial activities. Their synthesis, often involving condensation and cyclization, is pivotal in extending the categories of heterocyclic systems for medicinal chemistry (Dar & Shamsuzzaman, 2015).

Therapeutic Outlook of Pyrazole Analogs

Pyrazole analogs exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, and others. The exploration of these analogs contributes to the understanding and development of new drug candidates with improved efficacy. The review of recent pyrazole analogs underlines the importance of this scaffold in drug discovery (Ganguly & Jacob, 2017).

properties

IUPAC Name

4-propan-2-ylsulfanyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUDLJSGJVYGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isopropylthio)-1H-pyrazole

CAS RN

1215197-94-6
Record name 4-(Isopropylthio)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.